molecular formula C27H30N2 B12381423 MmpL3-IN-2

MmpL3-IN-2

Katalognummer: B12381423
Molekulargewicht: 382.5 g/mol
InChI-Schlüssel: TWRAPWDFLQEFLU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

MmpL3-IN-2 is a compound known for its inhibitory effects on the mycobacterial membrane protein large 3 (MmpL3). This protein is essential for the transport of mycolic acids, which are crucial components of the mycobacterial cell wall. This compound has shown promise in the treatment of tuberculosis due to its ability to inhibit the function of MmpL3, thereby disrupting the cell wall synthesis of Mycobacterium tuberculosis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of MmpL3-IN-2 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are often proprietary and may vary depending on the specific laboratory or industrial setup. general steps include:

    Preparation of Intermediates: Initial steps involve the synthesis of key intermediates through reactions such as alkylation, acylation, or condensation.

    Coupling Reactions: These intermediates are then coupled using reagents like coupling agents or catalysts to form the final compound.

    Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to achieve the desired purity.

Industrial Production Methods

Industrial production of this compound typically involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing efficient purification methods. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

MmpL3-IN-2 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify certain functional groups within the compound.

    Substitution: this compound can undergo substitution reactions where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered functional groups, while substitution reactions can produce compounds with different substituents .

Wissenschaftliche Forschungsanwendungen

MmpL3-IN-2 has a wide range of scientific research applications, including:

Wirkmechanismus

MmpL3-IN-2 exerts its effects by inhibiting the function of the mycobacterial membrane protein large 3 (MmpL3). This protein is responsible for the transport of mycolic acids across the mycobacterial cell membrane. By inhibiting MmpL3, this compound disrupts the synthesis and transport of mycolic acids, leading to a compromised cell wall and ultimately the death of the mycobacterium. The molecular targets and pathways involved include the binding of this compound to specific sites on the MmpL3 protein, thereby blocking its function .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    SQ109: A well-known MmpL3 inhibitor that has shown promise in clinical trials for the treatment of tuberculosis.

    BM212: Another MmpL3 inhibitor with a different chemical structure but similar inhibitory effects on mycolic acid transport.

    AU1235: A compound that inhibits MmpL3 by a different mechanism but achieves similar outcomes in terms of disrupting mycolic acid transport.

Uniqueness of MmpL3-IN-2

This compound is unique due to its specific binding affinity and inhibitory potency against MmpL3. Unlike some other inhibitors, this compound has shown lower cytotoxicity and moderate metabolic stability, making it a promising candidate for further development as an anti-tuberculosis drug .

Eigenschaften

Molekularformel

C27H30N2

Molekulargewicht

382.5 g/mol

IUPAC-Name

8-[[4-(4-phenylphenyl)pyridin-2-yl]methyl]-8-azaspiro[4.5]decane

InChI

InChI=1S/C27H30N2/c1-2-6-22(7-3-1)23-8-10-24(11-9-23)25-12-17-28-26(20-25)21-29-18-15-27(16-19-29)13-4-5-14-27/h1-3,6-12,17,20H,4-5,13-16,18-19,21H2

InChI-Schlüssel

TWRAPWDFLQEFLU-UHFFFAOYSA-N

Kanonische SMILES

C1CCC2(C1)CCN(CC2)CC3=NC=CC(=C3)C4=CC=C(C=C4)C5=CC=CC=C5

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.